2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine
Overview
Description
2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine (2-PEP) is an organic compound belonging to the class of amines. It is a colorless liquid with a pyridine-like odor and a boiling point of 191.7 °C. 2-PEP is of great interest due to its wide variety of applications in the field of synthetic organic chemistry. It has been used in a number of syntheses, including the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. Additionally, 2-PEP has been found to have important biological activities, such as anti-inflammatory, anti-bacterial, and anti-tumor activities.
Scientific Research Applications
Catalysis in Asymmetric Synthesis
- The compound has been utilized in the design of recyclable C2-symmetric tertiary amine-squaramide organocatalysts. These catalysts efficiently catalyze asymmetric additions of β-dicarbonyl compounds to nitroolefins and domino reactions, yielding products with high enantiomeric enrichment and yield. The catalysts can be reused multiple times without compromising the product yield or purity (Kostenko, Kucherenko, & Zlotin, 2018).
Complexation with Metals
- This compound is involved in the complexation to metals like Cadmium(II). The studies demonstrate the synthesis of a tetradentate ligand resulting from its condensation, which plays a crucial role in the formation of complexes with distinct geometrical structures (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).
Microwave-Assisted Synthesis
- In microwave-assisted synthesis processes, the compound has been used to prepare various 2-amino derivatives of thieno[2,3-b]pyridine and 1-(2-aminopyridin-3-yl)ethanone, showcasing its versatility in the synthesis of complex heterocycles (Ankati & Biehl, 2010).
Use in Palladium(II) Complexes
- The compound serves as a ligand in Palladium(II) complexes, which are active catalysts for methoxycarbonylation of olefins. This application is significant in industrial processes for the production of esters (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Electrooptic Film Fabrication
- The compound has been used in the synthesis of dibranched, heterocyclic "push-pull" chromophores for electrooptic film fabrication. These applications are critical in the development of advanced materials for optical and electrooptic technologies (Facchetti, Beverina, van der Boom, Dutta, Evmenenko, Shukla, Stern, Pagani, & Marks, 2006).
Metal Ion Transport
- Research shows the use of the compound in the creation of cationic surfactants for selective metal ion extraction and transport through a bulk liquid membrane. This application is particularly relevant in the field of environmental chemistry and metallurgy (Svobodová, Cibulka, Hampl, Šmidrkal, & Liška, 2005).
Structural Characterization in Crystallography
- It has been used in crystallography for the structural characterization of various compounds. Its ability to form stable crystalline structures makes it valuable for understanding molecular and crystal structures (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).
Photochromic Switching
- In the field of photochemistry, the compound is involved in the reversible photochromic switching in a Ru(II) polypyridyl complex, demonstrating its potential in light-responsive materials (Unjaroen, Kasper, & Browne, 2014).
properties
IUPAC Name |
2-pyridin-2-yl-1-pyridin-3-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-12(10-4-3-6-14-9-10)8-11-5-1-2-7-15-11/h1-7,9,12H,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMCONSRKGUOFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(C2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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